molecular formula C17H16N2O4 B2909123 1-((4-Methoxyphenyl)carbamoyl)indoline-4-carboxylic acid CAS No. 2096987-56-1

1-((4-Methoxyphenyl)carbamoyl)indoline-4-carboxylic acid

Cat. No.: B2909123
CAS No.: 2096987-56-1
M. Wt: 312.325
InChI Key: ODTMRXPGTGSFJI-UHFFFAOYSA-N
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Description

1-((4-Methoxyphenyl)carbamoyl)indoline-4-carboxylic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an indoline ring system substituted with a methoxyphenyl carbamoyl group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Methoxyphenyl)carbamoyl)indoline-4-carboxylic acid typically involves the following steps:

    Formation of the Indoline Ring: The indoline ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Introduction of the Methoxyphenyl Carbamoyl Group: This step involves the reaction of the indoline derivative with 4-methoxyphenyl isocyanate under suitable conditions to form the carbamoyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((4-Methoxyphenyl)carbamoyl)indoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the indoline ring or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-((4-Methoxyphenyl)carbamoyl)indoline-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-((4-Methoxyphenyl)carbamoyl)indoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.

    Tryptophan: An essential amino acid with an indole ring.

Uniqueness

1-((4-Methoxyphenyl)carbamoyl)indoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl carbamoyl group and the carboxylic acid group differentiates it from other indole derivatives and contributes to its specific applications and activities.

Biological Activity

1-((4-Methoxyphenyl)carbamoyl)indoline-4-carboxylic acid is an indole derivative that has garnered attention for its diverse biological activities. This compound's unique structure, featuring a methoxyphenyl carbamoyl group and a carboxylic acid moiety, suggests potential therapeutic applications in various fields, including oncology and virology. This article summarizes the biological activity of this compound, highlighting key findings from recent research.

Anticancer Activity

This compound has shown promising anticancer properties in various studies. For example, a study demonstrated its cytotoxic effects against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The compound exhibited a higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, indicating its potential as an effective anticancer agent .

Cell LineIC50 (µM)
U-870.3
MDA-MB-2310.5

Antiviral Activity

Research indicates that this compound may also possess antiviral properties. It has been evaluated for its ability to inhibit HIV-1 integrase, with IC50 values ranging from 12.41 to 47.44 µM, suggesting effective inhibition of viral replication mechanisms . This positions it as a candidate for further development in antiviral therapies.

Antioxidant Activity

In addition to its anticancer and antiviral activities, the compound has demonstrated significant antioxidant capabilities. In comparative studies, its antioxidant activity was found to be approximately 1.37 times higher than that of ascorbic acid, a well-known antioxidant . This property may contribute to its overall therapeutic potential.

The biological effects of this compound are believed to stem from its interaction with specific molecular targets within cells. It may modulate enzyme activity or bind to receptors involved in cancer progression and viral replication. The precise molecular pathways remain an area of active research.

Case Studies and Research Findings

  • Anticancer Studies : In vitro testing revealed that the compound induced apoptosis in cancer cell lines more effectively than established treatments like MS-275, suggesting a novel mechanism of action that warrants further investigation .
  • Antiviral Studies : The compound's ability to inhibit HIV integrase was confirmed through molecular docking studies, highlighting its potential as a lead compound for developing new antiviral drugs .
  • Comparative Analysis : When compared to similar indole derivatives such as indomethacin and tryptophan, this compound exhibited distinct biological profiles due to its unique substitution pattern.

Properties

IUPAC Name

1-[(4-methoxyphenyl)carbamoyl]-2,3-dihydroindole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-23-12-7-5-11(6-8-12)18-17(22)19-10-9-13-14(16(20)21)3-2-4-15(13)19/h2-8H,9-10H2,1H3,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTMRXPGTGSFJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N2CCC3=C(C=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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